molecular formula C34H38N4O6 B191378 Hematoporphyrin CAS No. 14459-29-1

Hematoporphyrin

Cat. No. B191378
CAS RN: 14459-29-1
M. Wt: 598.7 g/mol
InChI Key: KFKRXESVMDBTNQ-UHFFFAOYSA-N
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Description

Hematoporphyrin (also known as Photodyn or Sensibion) is a porphyrin prepared from hemin . It is a derivative of protoporphyrin IX, where the two vinyl groups have been hydrated (converted to alcohols). It is a deeply colored solid that is usually encountered as a solution .


Synthesis Analysis

Hematoporphyrin can be synthesized from a surplus of hematoporphyrin and hydrochloric acid (HCl) . Strategies for the synthesis of functionalized porphyrins have now reached a state of refinement where pretty well any desired porphyrin can successfully be synthesized with the approaches that are available .


Molecular Structure Analysis

Hematoporphyrin has a molecular formula of C34H38N4O6 . Its average mass is 598.689 Da and its monoisotopic mass is 598.279114 Da .


Chemical Reactions Analysis

The interaction of the amphiphilic hematoporphyrin derivative (dimegin, DMG) with PVP was studied by induced 1 H NMR chemical shifts compared to the NMR spectra of the single components . Downfield shifts of the DMG meso-proton resonances indicated disaggregation of the porphyrin that correlated with increased photoactivity .


Physical And Chemical Properties Analysis

Hematoporphyrin has a density of 1.3±0.1 g/cm3, a boiling point of 1192.7±65.0 °C at 760 mmHg, and a flash point of 675.1±34.3 °C . It has 10 H bond acceptors, 6 H bond donors, and 8 freely rotating bonds .

Scientific Research Applications

  • Hematoporphyrin derivatives are used in laser applications in medicine and biology, including photophysical properties research and photodynamic therapy (PDT) for tumors (Wolbarsht, 1989).

  • It has been effective in detecting bronchogenic carcinoma using a photoelectric hematoporphyrin fluorescence detector during bronchoscopy (Cortese et al., 1979).

  • Hematoporphyrin derivative aids in detecting malignancy in various body parts, such as the cervix, vagina, and esophagus, by causing cancerous tissue to fluoresce red (Lipson et al., 1967).

  • The extraction of hematoporphyrin from dried blood for use as a photosensitizer in PDT has seen extensive research, showing effectiveness in tumor treatment through cell necrosis, apoptosis, or autophagic cell death (Kou et al., 2017).

  • Hematoporphyrin derivative (HPD) is utilized for tumor localization and therapy, exploiting its fluorescence and photosensitization properties in neoplastic disease (Kessel, 1987).

  • HPD localizes in atheromatous plaques, suggesting potential for photochemical treatment of atherosclerosis (Spokojny et al., 1986).

  • Hematoporphyrin derivative is the most widely used drug in photoradiation therapy (PRT) of cancer, and its components have different tumor-localizing and photosensitizing properties (Sommer et al., 1984).

  • Hematoporphyrin derivative phototherapy has shown effectiveness in treating bronchogenic cancer (Cortese & Kinsey, 1982).

  • It accumulates in malignant brain tumors and can be used for photoradiation therapy in treating these tumors (Laws et al., 1981).

  • Hematoporphyrin derivative can cause cutaneous photosensitivity as a side effect in patients receiving systemic treatment (Wooten et al., 1988).

Safety And Hazards

When handling hematoporphyrin, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Research on hematoporphyrin has shown promising results in the treatment of port-wine stains (PWSs) . The future path on the research of new photosensitizers with enhanced tumor selectivity, featuring the improvement of PDT effectiveness, has also been addressed . Furthermore, new applications of PDT have been covered .

properties

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O6/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKRXESVMDBTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901030645, DTXSID00864508
Record name Hematoporphyrin
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Record name 3,3'-[7,12-Bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-2,18-diyl]dipropanoic acid
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Molecular Weight

598.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Hematoporphyrin

CAS RN

14459-29-1, 136752-88-0
Record name Hematoporphyrin
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Record name HEMATOPORPHYRIN
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Record name Haematoporphyrin
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Synthesis routes and methods

Procedure details

The process of claim 1 wherein hematoporphyrin derivative is prepared by adding a first mixture of acetic acid and sulfuric acid to hematoporphyrin hydrochloride, stirring for one hour to obtain a second mixture, adding the second mixture to a solution of 5% soldium acetate to obtain a red precipitate, and recovering the red precipitate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hematoporphyrin
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Hematoporphyrin
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Hematoporphyrin
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Hematoporphyrin
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Hematoporphyrin
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Hematoporphyrin

Citations

For This Compound
29,500
Citations
RL Lipson, EJ Baldes, MJ Gray - Cancer, 1967 - Wiley Online Library
Hematoporphyrin derivative has been evaluated as a means of detecting malignancy in 121 patients suspected of having cancer. Areas examined included the cervix, vagina, …
Number of citations: 425 acsjournals.onlinelibrary.wiley.com
RL Lipson, EJ Baldes, AM Olsen - Journal of the National …, 1961 - academic.oup.com
… The localization of a hematoporphyrin derivative and its … a better localizer than the crude hematoporphyrin and that it has a … acid-sulfuric acid derivative of hematoporphyrin and a proper …
Number of citations: 216 academic.oup.com
RL LIPSON, EJ BALDES - Archives of dermatology, 1960 - jamanetwork.com
… The use of hematoporphyrin in the study of photodynamics came soon after the original … During subsequent years, many studies 1-4 were carried out using hematoporphyrin …
Number of citations: 648 jamanetwork.com
D Kessel - Cancer Research, 1982 - AACR
… We found that ip injection of protopor phyrin or hematoporphyrin … major component which comigrated with hematoporphyrin … homogenized with hematoporphyrin, HVD, or protoporphyrin …
Number of citations: 109 aacrjournals.org
JF Kelly, ME Snell - The Journal of urology, 1976 - Elsevier
… However, hematoporphyrin and its derivative used in this … In common with many porphyrins hematoporphyrin derivative … to determine whether hematoporphyrin derivative is taken up …
Number of citations: 594 www.sciencedirect.com
TJ Dougherty, WR Potter, KR Weishaupt - Porphyrins in tumor …, 1984 - Springer
Photoradiation therapy (PRT) for local treatment of malignant tumors utilizing hematoporphyrin derivative (Hpd) as photosensitizing drug is undergoing clinical trials in several centers in …
Number of citations: 405 link.springer.com
TJ Dougherty - Photochemistry and photobiology, 1983 - Wiley Online Library
… Abstract-The ability of hematoporphyrin (Hp) to act as a photosensitizer of cells in vitro or iri … , while hematoporphyrin derivative (Hpd), a mixture of porphyrins including hematoporphyrin. …
Number of citations: 186 onlinelibrary.wiley.com
D Kessel - Photochemistry and photobiology, 1986 - Wiley Online Library
… HPD (hematoporphyrin derivative) results in the formation of dimers and oligomers of hematoporphyrin … One such linkage is apparently derived from a hematoporphyrin-based oligomer …
Number of citations: 138 onlinelibrary.wiley.com
D Kessel - Photochemistry and photobiology, 1986 - Wiley Online Library
Leukemia L1210 cells were incubated in vitro with the tumor‐localizing product HPD (hem‐atoporphyrin derivative) for 0.5. 4 and 18 h. Effects of subsequent irradiation on viability, …
Number of citations: 266 onlinelibrary.wiley.com
MW Berns, A Dahlman, FM Johnson, R Burns… - Cancer Research, 1982 - AACR
Several in vitro cell systems were exposed to hematoporphyrin derivative (HPD): established lines of rat kangaroo epithelial kidney; normal mouse embryonic fibroblasts; and …
Number of citations: 278 aacrjournals.org

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